2-Butoxybenzaldehyde

Description

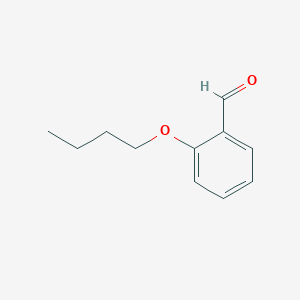

Structure

3D Structure

Propriétés

IUPAC Name |

2-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMCOBJDZVRWIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290515 | |

| Record name | 2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7091-13-6 | |

| Record name | 2-Butoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7091-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007091136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7091-13-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Butoxybenzaldehyde

Alkylation Approaches for O-Substituted Benzaldehydes

The introduction of the butoxy group onto a benzaldehyde (B42025) scaffold is commonly achieved through the O-alkylation of a corresponding hydroxybenzaldehyde. The Williamson ether synthesis is a cornerstone of this approach, offering a reliable method for forming the ether linkage.

Etherification of 2-Hydroxybenzaldehyde Precursors with Butyl Halides

The Williamson ether synthesis is a classical and widely utilized method for the preparation of ethers, including 2-butoxybenzaldehyde. scienceinfo.commasterorganicchemistry.com This SN2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by an alkoxide ion. scienceinfo.comorganicchemistrytutor.com In the synthesis of this compound, 2-hydroxybenzaldehyde is first deprotonated by a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a butyl halide (e.g., 1-bromobutane (B133212) or butyl iodide) to form the desired ether. organicchemistrytutor.comwvu.edu

The choice of base and solvent is crucial for the efficiency of the reaction. Common bases include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). byjus.com Solvents such as ethanol (B145695), acetonitrile (B52724), and N,N-dimethylformamide (DMF) are frequently employed. byjus.com The reaction temperature typically ranges from 50 to 100 °C, with reaction times of 1 to 8 hours, yielding products in the range of 50-95%. byjus.com For instance, the reaction of 2-naphthol (B1666908) with 1-bromobutane in the presence of sodium hydroxide in ethanol, followed by reflux, is a representative example of this type of synthesis. wvu.edu

Table 1: Williamson Ether Synthesis of O-Alkyl-Substituted Benzaldehydes

| Precursor | Alkylating Agent | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Naphthol | 1-Bromobutane | NaOH | Ethanol | Reflux, 50 min | 2-Butoxynaphthalene | N/A | wvu.edu |

| Vanillin | 1-Bromobutane | NaOH | Ethanol | 50-60°C, 6h | 4-Butoxy-3-methoxybenzaldehyde | 62.7% | mdpi.org |

Regioselective Alkylation Strategies for Butoxybenzaldehyde Isomers

The synthesis of specific butoxybenzaldehyde isomers from polyhydroxybenzaldehydes presents a challenge in regioselectivity. The relative acidity of the hydroxyl groups and the reaction conditions play a pivotal role in determining the site of alkylation. For substrates like 2,4-dihydroxybenzaldehyde (B120756), the 4-hydroxyl group is generally more acidic and sterically accessible, making it more amenable to alkylation under basic conditions. nih.gov

Recent studies have focused on developing highly regioselective methods. For example, the use of cesium bicarbonate (CsHCO₃) as a base in acetonitrile at 60-80 °C has been shown to provide excellent regioselectivity for the 4-O-alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone, with yields ranging from 68-95%. nih.govdigitellinc.comnih.gov This method demonstrates a broad substrate scope and overcomes the challenge of obtaining 4-substituted products with high purity. nih.govdigitellinc.com The choice of a weaker base like CsHCO₃ minimizes the formation of bis-alkylated byproducts. nih.gov In contrast, stronger bases may lead to a mixture of products. google.com

Table 2: Regioselective Alkylation of Dihydroxybenzaldehydes

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 1,2-Dibromoethane | CsHCO₃ | Acetonitrile | 80°C | 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde | 73% (NMR) | nih.gov |

| 2,4-Dihydroxyacetophenone | Various Alkyl Bromides | CsHCO₃ | Acetonitrile | 80°C | 4-Alkoxy-2-hydroxyacetophenone | Good to Excellent | nih.gov |

| 2,4-Dihydroxybenzaldehyde | Benzyl Chloride | KF | Acetonitrile | Reflux | 4-Benzyloxy-2-hydroxybenzaldehyde | High | google.com |

Functionalization of Aromatic Systems to Incorporate Butoxyaldehydes

An alternative synthetic strategy involves the introduction of the aldehyde group onto a pre-existing butoxy-substituted aromatic ring. Formylation reactions are key to this approach.

Formylation Reactions for Substituted Butoxybenzaldehydes (e.g., Duff Reaction Applications)

The Duff reaction is a formylation method that utilizes hexamine in an acidic medium to introduce an aldehyde group ortho to a hydroxyl group on a phenolic substrate. mdma.ch For instance, 2-butoxyphenol can be formylated to produce 2-hydroxy-3-butoxybenzaldehyde. yok.gov.tr The reaction is typically carried out in glycerol (B35011) with boric acid at elevated temperatures (150-160°C). mdma.ch

The Vilsmeier-Haack reaction offers another route for the formylation of electron-rich aromatic compounds, such as butoxybenzene. ijpcbs.comambeed.comjk-sci.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile. ijpcbs.comjk-sci.comwikipedia.org The formylation generally occurs at the position para to the activating group unless it is blocked. jk-sci.com The reaction conditions are generally mild and the reagents are economical. ijpcbs.com

Table 3: Formylation of Butoxy-Substituted Aromatic Compounds

| Substrate | Reagent | Reaction | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 2-Butoxyphenol | Hexamine/Glyceroboric acid | Duff Reaction | 150-160°C | 2-Hydroxy-3-butoxybenzaldehyde | yok.gov.tr, mdma.ch |

| Butoxybenzene | POCl₃/DMF | Vilsmeier-Haack Reaction | 0-80°C | p-Butoxybenzaldehyde | ijpcbs.com, jk-sci.com |

Advanced Synthetic Transformations for Butoxybenzaldehyde Analogues and Derivatives

This compound serves as a versatile building block for the synthesis of a wide array of more complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis of Complex Butoxy-Containing Scaffolds

The aldehyde functionality of this compound is readily transformed into various other functional groups and incorporated into larger molecular frameworks. Common transformations include the synthesis of Schiff bases and chalcones.

Schiff bases are synthesized through the condensation reaction of this compound with primary amines. yok.gov.trbepls.com For example, reaction with amino acids like L-tert-leucine, L-isoleucine, and L-valine yields tridentate Schiff base ligands. yok.gov.tr These ligands can then be used to form metal complexes. yok.gov.trbepls.com

Chalcones, which are α,β-unsaturated ketones, are typically prepared via a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde. mdpi.com this compound can be reacted with various acetophenones in the presence of a base like potassium hydroxide in ethanol to yield butoxy-substituted chalcones. researchgate.netrsc.orgresearchgate.net These compounds are precursors to other heterocyclic systems and have been investigated for their biological activities. researchgate.net For instance, a series of chalcones were synthesized from 4-butoxybenzaldehyde (B1265825) and substituted acetophenones with yields up to 92%. sci-hub.se

Table 4: Synthesis of Complex Scaffolds from Butoxybenzaldehydes

| Butoxybenzaldehyde Derivative | Reactant | Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxy-3-butoxybenzaldehyde | L-tert-leucine | Schiff Base Condensation | N/A | Tridentate Schiff Base | N/A | yok.gov.tr |

| 4-Butoxy-3-methoxybenzaldehyde | 2-Amino-4-methylphenol | Schiff Base Condensation | 50-60°C, 6h | Schiff Base | 62.7% | mdpi.org |

| 2,4-Dibutoxybenzaldehyde | 1-Benzylpiperidin-4-one | Claisen-Schmidt Condensation | KOH/Ethanol, RT, overnight | Bis-chalcone | N/A | rsc.org, researchgate.net |

| 4-Butoxybenzaldehyde | 4-Hydroxy acetophenone | Claisen-Schmidt Condensation | NaOH/Ethanol, 80°C, 10h | Chalcone | N/A | researchgate.net, researchgate.net |

Reactivity Profiles and Mechanistic Investigations of 2 Butoxybenzaldehyde

Transformations at the Aldehyde Moiety

The aldehyde group is a versatile functional group that readily undergoes both reduction and oxidation, and its electrophilic carbon is a prime site for nucleophilic attack, leading to a variety of condensation products.

Redox Chemistry: Reductions to Butoxybenzyl Alcohols and Oxidations to Butoxybenzoic Acids

The aldehyde functional group of 2-Butoxybenzaldehyde can be readily transformed through both reduction to a primary alcohol and oxidation to a carboxylic acid. These redox reactions are fundamental in synthetic organic chemistry.

Reduction to 2-Butoxybenzyl Alcohol: The reduction of aldehydes to primary alcohols is a common transformation. For substituted benzaldehydes like this compound, this is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity and mild reaction conditions. nih.govrsc.orgresearchgate.net The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon of the aldehyde. nih.govrsc.org This initial attack forms an alkoxide intermediate, which is subsequently protonated, often by the solvent (e.g., methanol (B129727) or ethanol) or during an aqueous workup, to yield the final alcohol product, 2-Butoxybenzyl Alcohol. rsc.orgresearchgate.net While lithium aluminum hydride (LiAlH₄) is also a potent reducing agent capable of this transformation, NaBH₄ is often preferred for its greater functional group tolerance and safer handling. rsc.orgresearchgate.net

Oxidation to 2-Butoxybenzoic Acid: The aldehyde group can be oxidized to the corresponding carboxylic acid, yielding 2-Butoxybenzoic Acid. mdpi.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃) under acidic conditions. researchgate.net The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions on the aromatic ring or the butoxy ether linkage.

Table 1: Representative Redox Reactions of Butoxybenzaldehydes

| Transformation | Substrate | Reagent(s) | Product | Reference(s) |

| Reduction | Aldehydes/Ketones | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Primary or Secondary Alcohol | rsc.orgresearchgate.netresearchgate.net |

| Oxidation | Aldehydes | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Carboxylic Acid | mdpi.comresearchgate.net |

Condensation Reactions of the Carbonyl Group

The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for nucleophiles, particularly carbanions derived from compounds with active methylene (B1212753) groups. This reactivity is the foundation of the Knoevenagel condensation.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an aldehyde or ketone reacts with an active hydrogen compound in the presence of a basic catalyst, followed by dehydration to yield an α,β-unsaturated product. nih.govcolab.ws This reaction is a cornerstone for carbon-carbon bond formation. colab.ws

Research has demonstrated the efficacy of this reaction with various alkoxy-substituted benzaldehydes. In a typical procedure, a benzaldehyde (B42025) derivative is reacted with an active methylene compound, such as malonic acid, tert-butyl cyanoacetate (B8463686), or malononitrile, using a weak base like piperidine (B6355638) as a catalyst. molaid.comresearchgate.net The base facilitates the deprotonation of the active methylene compound, creating a resonance-stabilized carbanion (enolate). acs.org This nucleophile then attacks the carbonyl carbon of this compound. acs.org The subsequent intermediate readily eliminates a molecule of water, often driven by the formation of a conjugated system, to produce the final α,β-unsaturated product. nih.govcolab.ws For instance, the condensation of 4-butoxybenzaldehyde (B1265825) with malonic acid in a pyridine-piperidine system has been reported to produce 4-butoxycinnamic acid. researchgate.net Similarly, various alkoxybenzaldehydes, including the 4-butoxy derivative, have been successfully condensed with tert-butyl cyanoacetate using piperidine as a catalyst. molaid.com These studies indicate that this compound is a viable substrate for forming a range of functionalized alkenes via the Knoevenagel condensation.

Table 2: Knoevenagel Condensation of Alkoxybenzaldehydes

| Aldehyde Substrate | Active Methylene Compound | Catalyst | Product Type | Reference(s) |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Conjugated Enone | nih.gov |

| 4-Butoxybenzaldehyde | Malonic acid | Piperidine/Pyridine | Substituted Cinnamic Acid | researchgate.net |

| 4-Butoxybenzaldehyde | tert-Butyl cyanoacetate | Piperidine | Substituted Phenylcyanoacrylate | molaid.com |

| Various Benzaldehydes | Malononitrile / Ethyl cyanoacetate | Imidazole | Arylidene Malononitrile / Cyanoacetate | acs.org |

Organocatalytic Reaction Pathways

In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, with N-Heterocyclic Carbenes (NHCs) being a prominent class of catalysts. NHCs exhibit unique reactivity with aldehydes, enabling transformations that are otherwise difficult to achieve.

N-Heterocyclic Carbene (NHC) Catalyzed Reactions of Butoxybenzaldehydes

N-Heterocyclic carbenes are highly effective organocatalysts that can reverse the intrinsic electrophilic reactivity of an aldehyde's carbonyl carbon, a phenomenon known as "umpolung" or polarity inversion. researchgate.netbeilstein-journals.orgnih.gov This allows the aldehyde to function as an acyl anion equivalent. nih.govresearchgate.net

Studies have specifically utilized 2-n-butoxybenzaldehyde as a substrate to investigate the activity of various NHC catalysts. nih.govbeilstein-journals.orgrsc.org In the classic NHC-catalyzed benzoin (B196080) reaction, two molecules of an aldehyde couple to form an α-hydroxy ketone. nih.gov However, by carefully selecting the NHC catalyst and reaction conditions, the reaction pathway can be rerouted. Research has shown that by stabilizing key reactive intermediates in the NHC catalytic cycle, the typical benzoin coupling pathway can be suppressed, redirecting the reaction towards other transformations, such as the clean hydrogen-deuterium exchange of aromatic aldehydes using D₂O. beilstein-journals.org In these studies, 2-n-butoxybenzaldehyde was used as a key substrate to evaluate the effectiveness of a family of pyrrolidine-based triazolium NHC catalysts. nih.govbeilstein-journals.orgrsc.org The choice of catalyst was shown to be critical, with different NHCs leading to varying levels of deuterium (B1214612) incorporation, highlighting the tunable nature of this organocatalytic system. beilstein-journals.org

Mechanistic Elucidation of Aldehyde Activation and Transformation

The mechanism of NHC-catalyzed aldehyde transformations is centered around the formation of a key species known as the Breslow intermediate. colab.wsbeilstein-journals.org The catalytic cycle begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon. beilstein-journals.org This generates a zwitterionic tetrahedral intermediate. colab.ws

A subsequent proton transfer step, which computational studies suggest is often assisted by other species rather than being a direct 1,2-shift, leads to the formation of the Breslow intermediate. colab.ws This enaminol species is the embodiment of the umpolung concept, possessing a nucleophilic carbon at the former carbonyl position. researchgate.netbeilstein-journals.org This intermediate can then engage in various reactions. In the benzoin condensation, it attacks a second molecule of the aldehyde to form the final product. beilstein-journals.org

However, the stability and reactivity of the Breslow intermediate and its precursor acyl anion adduct can be finely tuned. beilstein-journals.org By stabilizing these intermediates, for example through the use of secondary sphere modifiers like boronic acids, their lifetime can be extended, allowing for alternative reaction pathways to dominate over benzoin coupling. beilstein-journals.org This mechanistic understanding allows for the rational design of reaction conditions to steer the transformation of this compound towards a desired outcome, such as deuteration instead of dimerization. nih.govbeilstein-journals.org

Controlled Deuteration and Byproduct Suppression in NHC Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of facilitating a variety of chemical transformations. mdpi.comrsc.org One notable application is the deuteration of aldehydes, a process of significant interest for creating deuterated building blocks for pharmaceuticals and other advanced materials. nih.govnih.gov The NHC-catalyzed deuteration of aldehydes, including this compound, typically occurs in the presence of a deuterium source like deuterium oxide (D₂O). acs.orgresearchgate.net

The core of this catalytic process lies in the ability of NHCs to induce a reversal of polarity (umpolung) in the aldehyde's carbonyl carbon. monash.edudicp.ac.cn This is achieved through the formation of a key intermediate known as the Breslow intermediate. rsc.orgmonash.edu However, a competing and often kinetically favored reaction is the benzoin condensation, which can lead to the formation of undesired byproducts. nih.govresearchgate.net

Recent research has focused on steering the reaction pathway towards selective deuteration while suppressing the formation of benzoin and other byproducts. acs.orgresearchgate.net For substrates like this compound, which may exhibit lower deuterium incorporation with certain catalysts, the choice of NHC is critical. acs.org Studies have shown that pyrrolidine-based triazolium NHC catalysts can be more effective than imidazolium-based ones for such substrates. acs.org

A key strategy for suppressing byproduct formation involves stabilizing the reactive intermediates within the NHC catalytic cycle. acs.orgresearchgate.net The addition of catalytic amounts of phenyl boronic acid has been shown to effectively stabilize highly reactive intermediates, thereby preventing the formation of benzoin coupling byproducts. acs.orgresearchgate.net This approach has led to highly selective deuteration reactions with excellent yields, often exceeding 95% deuterium incorporation, and complete suppression of the benzoin product. acs.org

The table below summarizes the effect of different NHC catalysts on the deuteration of this compound.

| Catalyst Type | Deuteration Percentage | Byproduct Formation | Reference |

| Imidazolium NHC (SIPr) | Low | Benzoin product observed | acs.org |

| Triazolium NHC (TAC) | High | Benzoin product suppressed | acs.org |

Role of Acyl Anion and Breslow Intermediates in Catalytic Cycles

The catalytic cycle of NHC-mediated reactions of aldehydes is fundamentally governed by the formation and subsequent reactions of the Breslow intermediate, which is an acyl anion equivalent. monash.edudicp.ac.cn The process begins with the nucleophilic attack of the NHC on the aldehyde's carbonyl carbon, forming a zwitterionic adduct. rsc.org This is followed by a proton transfer to generate the enaminol species known as the Breslow intermediate. rsc.org

This intermediate is central to the umpolung reactivity of the aldehyde, transforming the normally electrophilic carbonyl carbon into a nucleophilic species. mdpi.comrsc.org From this point, the reaction can proceed down several pathways. In the context of deuteration, the Breslow intermediate can be trapped by D₂O, leading to the deuterated aldehyde and regeneration of the NHC catalyst. nih.govresearchgate.net

Alternatively, the Breslow intermediate can react with another molecule of the aldehyde, leading to the benzoin condensation product. researchgate.net The reversibility of the NHC catalysis and the selective stabilization of the Breslow intermediate are crucial for favoring deuteration over benzoin condensation. acs.orgresearchgate.net Computational and experimental studies have provided significant insights into the energetics and mechanism of Breslow intermediate formation, revealing that direct proton transfer is often energetically unfavorable and that additives can assist in this key step. rsc.org

The reactivity of the Breslow intermediate can also be harnessed in other transformations. For instance, it can be oxidized to an acyl azolium intermediate, which can then react with various nucleophiles to form esters or other carbonyl derivatives. mdpi.com The understanding and control of the formation and fate of the acyl anion and Breslow intermediates are therefore paramount in designing selective NHC-catalyzed reactions. dicp.ac.cn

Substitution and Coupling Reactions on the Butoxy Chain and Aromatic Ring

Nucleophilic Substitution for Alkyl Chain Functionalization (e.g., Piperidine Incorporation)

The butoxy group of this compound offers a site for functionalization through nucleophilic substitution reactions. While direct substitution on the unactivated alkyl chain is challenging, modification can be achieved by first introducing a leaving group. For instance, a hydroxyl group could be introduced on the butyl chain, which can then be converted to a better leaving group like a tosylate or a halide. google.com

This activated substrate can then undergo nucleophilic substitution with a variety of nucleophiles. For example, piperidine can be introduced by reacting the appropriately functionalized butoxybenzaldehyde derivative with piperidine itself. researchgate.net Such reactions are typically carried out in a suitable solvent, and the reaction conditions, such as temperature and the presence of a base, can be optimized to achieve the desired product. google.com This approach allows for the incorporation of various heterocyclic and other functional groups onto the alkyl chain, expanding the molecular diversity accessible from this compound.

Arylation and Other Coupling Reactions of Butoxybenzaldehyde Derivatives

The aromatic ring of this compound is amenable to various transition metal-catalyzed coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.chchemie-brunschwig.ch Palladium-catalyzed reactions are particularly prominent in this area. chemie-brunschwig.ch For instance, derivatives of this compound can undergo Suzuki-Miyaura coupling with boronic acids or Heck coupling with alkenes to introduce new aryl or vinyl substituents onto the aromatic ring. chemie-brunschwig.ch

These reactions typically require a palladium catalyst, a suitable ligand, and a base. chemie-brunschwig.chamazonaws.com The specific conditions can be tailored to the substrates and the desired transformation. The butoxy group is generally stable under these conditions, allowing for selective functionalization of the aromatic ring.

Furthermore, other coupling reactions such as the Ullmann condensation can be employed to form biaryl linkages. chemie-brunschwig.ch The choice of reaction depends on the desired product and the available starting materials. These coupling strategies provide a versatile platform for the synthesis of complex molecules derived from this compound, with applications in materials science and medicinal chemistry. google.comresearchgate.net

Design and Synthesis of Functionalized 2 Butoxybenzaldehyde Derivatives

Structural Diversification through Aromatic Substitutions

The aromatic ring of 2-butoxybenzaldehyde serves as a versatile platform for introducing a range of functional groups, thereby tuning the electronic and steric properties of the molecule. Standard electrophilic aromatic substitution reactions can be employed, although the directing effects of the butoxy and aldehyde groups must be considered.

A notable example is the synthesis of 2-hydroxy-3-butoxybenzaldehyde. This derivative is prepared from 2,3-dihydroxybenzaldehyde (B126233) and is a key intermediate in the synthesis of tridentate Schiff base ligands. yok.gov.tr Similarly, the introduction of a tert-butyl group at the 5-position leads to 2-butoxy-5-(tert-butyl)benzaldehyde, showcasing the potential for alkyl group incorporation.

Furthermore, the synthesis of compounds like (E)-1-(4-butoxyphenyl)-3-(2-chloro-3-hydroxyphenyl)prop-2-en-1-one demonstrates the use of substituted this compound analogues in Claisen-Schmidt condensation reactions. rsc.org In this case, a 4'-butoxyacetophenone is reacted with a substituted benzaldehyde (B42025), highlighting how butoxy-functionalized aromatic ketones can be used as building blocks. rsc.org These reactions are typically carried out in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. rsc.org

Modification of the Ether Linkage and Alkyl Chain of Butoxybenzaldehydes

Alterations to the ether linkage and the n-butyl chain of this compound provide another avenue for structural diversification. While direct modification of the ether bond in this compound can be challenging, alternative synthetic strategies starting from different precursors allow for the introduction of varied alkoxy groups. For instance, related compounds such as 2-sec-butoxybenzaldehyde, 2-isopropoxybenzaldehyde, and 2-tert-butoxybenzaldehyde (B1340700) have been synthesized, demonstrating the accessibility of isomers with branched alkyl chains. synquestlabs.comchemspider.com

The cleavage of the ether bond is a potential, though often synthetically challenging, transformation. Ether cleavage typically requires harsh conditions, such as strong acids like HBr or HI, which can also react with other functional groups present in the molecule. libretexts.orgmasterorganicchemistry.com For aryl alkyl ethers, this cleavage consistently yields a phenol (B47542) and an alkyl halide because the aromatic ring is resistant to nucleophilic attack. libretexts.org

A more common approach to achieve diversity in the alkoxy group is to start with a hydroxybenzaldehyde and perform a Williamson ether synthesis with the desired alkyl halide. researchgate.net For example, 2-alkoxy-5-methoxybenzaldehydes have been prepared by the direct alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with various alkyl halides. umich.edu This method offers a versatile route to a wide array of ether-modified benzaldehydes.

Synthesis of Multi-Arm Aromatic Aldehydes Featuring Butoxy Linkers

The development of multi-arm aromatic aldehydes, where two or more benzaldehyde units are connected by a linker, has been a key area of research, particularly for the synthesis of macrocyclic ligands. A prominent example is the synthesis of 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde, also known as 2-[4-(2-formylphenoxy)butoxy]benzaldehyde (B1608608). researchgate.netnih.gov This two-arm aldehyde is synthesized from salicylaldehyde (B1680747) and 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate. nih.gov

These multi-arm aldehydes are crucial precursors for creating complex Schiff base ligands. For instance, 2-[4-(2-formylphenoxy)butoxy]benzaldehyde can be condensed with primary diamines to form macrocyclic Schiff base ligands. researchgate.netnih.gov The length and flexibility of the butoxy-containing linker can be varied to control the size and coordination properties of the resulting macrocycle. For example, similar structures have been synthesized using 1,3-diaminopropane (B46017) linkers. researchgate.net

Development of Schiff Base Ligands from this compound Scaffolds

The aldehyde functionality of this compound and its derivatives is readily converted into an imine (Schiff base) through condensation with primary amines. This reaction is a cornerstone for the synthesis of a vast array of Schiff base ligands with applications in coordination chemistry.

Condensation Reactions with Amines for Macrocyclic and Acyclic Ligand Synthesis

The reaction of this compound derivatives with amines can lead to both acyclic and macrocyclic Schiff base ligands. For example, tridentate Schiff base ligands have been synthesized by condensing 2-hydroxy-3-butoxybenzaldehyde with various amino acids like L-tert-leucine, L-isoleucine, and L-valine. yok.gov.tr

The synthesis of macrocyclic ligands often involves a template reaction, where a metal ion directs the [2+2] cyclocondensation of a dialdehyde (B1249045) with a diamine. For instance, binuclear Ni(II) macrocyclic complexes have been prepared through the cyclocondensation of 2-[4-(2-formyl phenoxy)butoxy]benzaldehyde with N-(2-pyridylmethyl)-N-(2-aminoethyl)-1,2-diaminoethane in the presence of Ni(II) perchlorate. researchgate.net Similarly, a hexadentate Schiff base ligand was synthesized by reacting 2-(4-(2-formylphenoxy)butoxy)benzaldehyde with ethanolamine. eurjchem.comresearchgate.net

Investigation of Coordination Chemistry with Metal Ions

Schiff base ligands derived from this compound exhibit rich coordination chemistry with a variety of metal ions. The resulting metal complexes often possess distinct geometries and properties. For example, Schiff base ligands derived from substituted salicylaldehydes can act as bidentate ligands, coordinating to metal ions through the azomethine nitrogen and the phenolic oxygen. nih.gov

Applications in Chemical Synthesis and Advanced Materials Science

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of 2-Butoxybenzaldehyde, one would expect to see characteristic signals for the aldehydic proton, the aromatic protons, and the protons of the butoxy group. The aldehydic proton typically appears as a singlet in the downfield region of the spectrum. The aromatic protons would show a complex splitting pattern due to their coupling with each other. The protons of the butoxy group would appear as a triplet for the terminal methyl group, a multiplet for the two methylene (B1212753) groups in the middle of the chain, and a triplet for the methylene group attached to the oxygen atom. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with the carbon attached to the oxygen of the butoxy group appearing at a characteristic chemical shift), and the carbons of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the aldehyde group would be expected in the region of 1680-1700 cm⁻¹. Bands corresponding to the C-H stretching of the aromatic ring and the aldehyde group would also be present. Additionally, C-O stretching vibrations from the ether linkage of the butoxy group would be observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (178.23 g/mol ). scbt.com Fragmentation would likely involve the loss of the butoxy group or parts of the alkyl chain, as well as the loss of the formyl group.

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Aldehydic proton (singlet, downfield), aromatic protons (multiplets), butoxy group protons (triplets and multiplets) |

| ¹³C NMR | Carbonyl carbon, aromatic carbons, butyl chain carbons |

| IR | C=O stretch (aldehyde), C-H stretch (aromatic and aldehyde), C-O stretch (ether) |

| MS | Molecular ion peak, fragmentation peaks corresponding to loss of butoxy and formyl groups |

| This table summarizes expected spectroscopic features based on general principles of organic spectroscopy. |

Chemical Reactivity and Derivatives

The chemical behavior of this compound is largely dictated by the aldehyde functional group and the substituted aromatic ring.

Typical Reactions (e.g., Oxidation, Reduction)

Like other aldehydes, this compound can undergo oxidation to form 2-butoxybenzoic acid and reduction to yield 2-butoxybenzyl alcohol. The aldehyde group can also participate in a variety of nucleophilic addition reactions, which are fundamental to its use as a synthetic intermediate.

Notable Derivatives

Several derivatives of this compound have been synthesized and studied. For instance, the reaction of this compound with hydrazines can form hydrazones. vulcanchem.com These derivatives have been explored for various applications, including as potential corrosion inhibitors and in the development of materials with specific electronic properties. vulcanchem.com Another example is the synthesis of 2-benzyloxy-6-butoxybenzaldehyde from 2-hydroxy-6-butoxybenzaldehyde, which is itself derived from 3-butoxyphenol, demonstrating the step-wise construction of more complex dialkoxybenzaldehydes. semanticscholar.org

Computational and Theoretical Chemistry Studies

Electronic Structure and Reactivity Modeling of Butoxybenzaldehydes

The electronic structure of butoxybenzaldehydes is foundational to understanding their reactivity. Computational chemistry provides tools to model this structure, offering insights into electron distribution and reactivity. Density Functional Theory (DFT) is a principal method used for these calculations, providing a balance between accuracy and computational cost. nobelprize.orgunits.it

The butoxy group, being an electron-donating group, influences the electronic properties of the benzaldehyde (B42025) ring through resonance and inductive effects. This donation of electron density, particularly to the ortho and para positions, activates the aromatic ring. Key parameters derived from electronic structure calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties for Benzaldehyde and a Representative Alkoxybenzaldehyde (Anisaldehyde)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzaldehyde | -6.89 | -1.98 | 4.91 |

| p-Anisaldehyde | -6.21 | -1.92 | 4.29 |

Note: These values are representative and can vary based on the computational method and basis set used.

Reactivity descriptors such as electrostatic potential maps can visually represent the electron-rich and electron-poor regions of the molecule. In 2-butoxybenzaldehyde, the oxygen atom of the butoxy group and the carbonyl oxygen are expected to be regions of high electron density, while the carbonyl carbon and the aromatic protons would be more electron-deficient.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms, allowing researchers to map out potential energy surfaces, identify transition states, and calculate activation energies. rsc.orgnih.govnih.gov This predictive capability can guide the development of new synthetic methods. rsc.org For reactions involving this compound, such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions, computational studies can provide detailed mechanistic insights.

For instance, in a nucleophilic addition reaction, calculations can model the approach of the nucleophile to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent protonation step. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. These calculations can also shed light on the stereoselectivity of reactions by comparing the activation barriers for different stereochemical pathways.

The use of automated reaction path search methods combined with kinetic analysis allows for the exploration of complex reaction networks and the identification of the most favorable reaction pathways. nih.govchemrxiv.org

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can accurately predict various spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Visible absorption spectra. researchgate.net These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound, theoretical calculations of the ¹H and ¹³C NMR spectra would predict the chemical shifts of the aromatic and aliphatic protons and carbons. The calculated infrared spectrum would show characteristic peaks for the C=O stretching of the aldehyde and the C-O stretching of the ether linkage. The UV-Visible spectrum, calculated using TD-DFT, would provide information about the electronic transitions, such as the n→π* and π→π* transitions of the carbonyl group and the aromatic system. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Representative Values)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Aldehyde Proton (CHO) | ~9.8-10.2 ppm |

| Aromatic Protons | ~6.9-7.8 ppm | |

| Butoxy Protons (-OCH₂-) | ~4.0-4.2 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~190-195 ppm |

| Aromatic Carbons | ~110-160 ppm | |

| IR | C=O Stretch | ~1680-1700 cm⁻¹ |

| C-O-C Stretch | ~1240-1260 cm⁻¹ | |

| UV-Vis | λmax (π→π) | ~250-260 nm |

| λmax (n→π) | ~320-330 nm |

Note: These are estimated values based on data for similar compounds. Actual experimental values may vary.

Structure-Reactivity Relationship Analysis in Butoxybenzaldehyde Systems

Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship studies aim to correlate the structural features of molecules with their chemical reactivity or biological activity. researchgate.netnih.gov In the context of butoxybenzaldehyde derivatives, these studies can reveal how changes in the substitution pattern on the aromatic ring or modifications to the butoxy chain affect the compound's reactivity.

For a series of substituted butoxybenzaldehydes, computational descriptors such as electronic parameters (e.g., Hammett constants, HOMO/LUMO energies, atomic charges) and steric parameters can be calculated. nih.govmdpi.com These descriptors can then be correlated with experimentally determined reaction rates or equilibrium constants using statistical methods. nih.gov Such analyses have shown that electron-donating groups generally increase the rate of electrophilic substitution, while electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov The length and branching of the alkoxy chain can also influence reactivity through steric effects. mdpi.com

Photophysical Property Calculations for Butoxy-Containing Derivatives

The photophysical properties of molecules, such as their absorption and emission of light, are critical for applications in materials science and as fluorescent probes. ufop.br Computational methods, especially TD-DFT, are employed to study the excited states of molecules and predict their photophysical behavior. researchgate.netmdpi.com

For butoxy-containing derivatives, computational studies can predict properties like fluorescence and phosphorescence wavelengths and quantum yields. d-nb.info The nature and position of substituents on the benzaldehyde ring can significantly alter these properties. For example, extending the π-conjugation or introducing heavy atoms can shift the emission to longer wavelengths and influence the balance between fluorescence and phosphorescence.

Studies on related systems have shown that the solvent environment can also have a profound effect on photophysical properties, and computational models can account for these solvent effects. ufop.brmdpi.com The presence of the butoxy group, an electron-donating substituent, can lead to intramolecular charge transfer (ICT) in the excited state, which often results in solvatochromism, where the emission color changes with solvent polarity. mdpi.com

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. For 2-butoxybenzaldehyde and its derivatives, ¹H NMR, ¹³C NMR, and Correlation Spectroscopy (COSY) are employed to gain a complete structural picture. mdpi.comresearchgate.net

¹H NMR: The ¹H NMR spectrum of a this compound derivative provides distinct signals for each type of proton. vulcanchem.com The aldehydic proton typically appears as a singlet far downfield. researchgate.net Aromatic protons are observed in the range of 6.5–8.5 ppm, often as doublets and triplets, indicating their positions on the benzene (B151609) ring. vulcanchem.com The protons of the butoxy group give rise to signals at approximately 0.9–1.7 ppm for the methyl (CH₃) and methylene (B1212753) (CH₂) groups. vulcanchem.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. researchgate.netvulcanchem.com The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic chemical shift, often around 192.6 ppm in related structures. mdpi.comresearchgate.net Aromatic carbons produce signals in the range of approximately 118 to 151 ppm. mdpi.comresearchgate.net The carbons of the butoxy group are also clearly identifiable in the aliphatic region of the spectrum. mdpi.comresearchgate.net

COSY: Two-dimensional (2D) NMR techniques like COSY are used to establish correlations between coupled protons. mdpi.comresearchgate.net This is particularly useful for confirming the connectivity within the butoxy chain and assigning the signals of adjacent protons on the aromatic ring. mdpi.comresearchgate.net

Table 1: Representative NMR Data for a this compound Derivative

| Technique | Functional Group | Chemical Shift (δ, ppm) |

| ¹H NMR | Aldehydic Proton | ~10.24 |

| Aromatic Protons | 6.9 - 7.25 | |

| Butoxy Protons (-OCH₂-) | ~4.04 | |

| Butoxy Protons (-CH₂-) | ~1.63 - 1.77 | |

| Butoxy Protons (-CH₃) | ~0.9 - 1.0 | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~192.6 |

| Aromatic Carbons | 118.8 - 150.9 | |

| Butoxy Carbon (-OCH₂-) | ~68.6 | |

| Butoxy Carbons (-CH₂-) | 25.6, 26.2 | |

| Butoxy Carbon (-CH₃) | ~20.6 |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent used. mdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS/ESI)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is a critical tool for determining the exact molecular weight and elemental composition of this compound. mdpi.comresearchgate.net This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, often with precision to several decimal places. mdpi.comresearchgate.net For instance, in the analysis of a related compound, the exact mass of the [M+Na]⁺ ion was determined to be 387.2016, which corresponded to the calculated value for the molecular formula C₂₀H₃₀NO₅Na⁺. mdpi.com This level of accuracy allows for the unambiguous confirmation of the molecular formula of the synthesized compound. mdpi.comresearchgate.net

X-ray Diffraction Crystallography for Solid-State Structural Elucidation

Table 2: Crystallographic Data for a Related Dibenzaldehyde Derivative

| Parameter | Value |

| Molecular Formula | C₁₈H₁₈O₄ |

| Molecular Weight | 298.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0624 (7) |

| b (Å) | 14.5896 (7) |

| c (Å) | 6.8003 (4) |

| β (°) | 108.549 (4) |

| Volume (ų) | 758.35 (8) |

| Z | 2 |

Data from a study on 2,2'-[butane-1,4-diylbis(oxy)]dibenzaldehyde. nih.gov

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity, particularly in monitoring the progress of its synthesis.

Column Chromatography Methodologies

Column chromatography is a standard and effective technique for the purification of this compound from reaction mixtures. semanticscholar.orgrsc.org In a typical procedure, the crude product is loaded onto a silica (B1680970) gel column. semanticscholar.orgamazonaws.com A suitable eluent system, such as a mixture of heptane (B126788) and ethyl acetate (B1210297), is then used to separate the desired compound from impurities. amazonaws.com The polarity of the eluent can be adjusted to achieve optimal separation. For instance, a gradient of hexanes/EtOAc (from 4:1 to 2:1) has been used to purify related dialkoxybenzenes. semanticscholar.org The fractions are collected and analyzed, often by TLC, to identify those containing the pure product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of chemical reactions that produce this compound. ijfans.org By spotting small aliquots of the reaction mixture onto a TLC plate and developing it in an appropriate solvent system (e.g., ethyl acetate and hexane), the disappearance of reactants and the appearance of the product can be tracked over time. ijfans.org The retention factor (Rƒ) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and helps in its identification. ijfans.org

Q & A

Q. What are the common synthetic routes for 2-Butoxybenzaldehyde, and how can researchers optimize reaction conditions for high yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. A validated protocol involves reacting 2-hydroxybenzaldehyde with 1-bromobutane in the presence of a base (e.g., K₂CO₃) under reflux conditions. Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield .

- Reaction monitoring : Use TLC or HPLC to track progress and terminate reactions at 91% yield (as reported in NMR-validated syntheses) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H/13C NMR : Key peaks include the aldehyde proton at δ 10.49 ppm and aromatic protons between δ 6.95–7.90 ppm. The butoxy group’s methylene protons appear as a triplet (δ 4.04 ppm, J = 6.3 Hz) .

- ESI-MS : The molecular ion [M+H]⁺ at m/z 179.2 confirms the molecular formula .

- IR Spectroscopy : Aldehyde C=O stretching (~1700 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) validate functional groups.

Researchers should cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap/water and seek medical advice .

- Storage : Keep in airtight containers away from strong oxidizers (e.g., peroxides) to avoid hazardous reactions .

- Toxicity Assessment : Conduct acute toxicity assays (e.g., OECD Test Guideline 423) due to limited toxicological data .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involving this compound in organic transformations?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor intermediates in real-time.

- Isotopic Labeling : Introduce deuterium at the aldehyde group to track hydrogen transfer pathways.

- Computational Modeling : Employ density functional theory (DFT) to simulate transition states and activation energies. Compare results with experimental NMR shifts (e.g., δ 189.7 ppm for the aldehyde carbon) .

Q. What computational chemistry approaches are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) algorithms to predict logP, solubility, and boiling points. Validate against experimental data (e.g., ESI-MS fragmentation patterns) .

- Molecular Dynamics Simulations : Analyze solvent interactions using force fields like OPLS-AA.

- NIST Data Integration : Cross-check computational results with NIST Standard Reference Database 69 for thermodynamic properties .

Q. How should contradictory data in published studies on this compound's biological activity be analyzed and resolved?

Methodological Answer:

- Systematic Review Framework : Apply PRISMA guidelines to assess study quality, focusing on variables like solvent purity (e.g., DMF vs. DMSO effects) .

- Meta-Analysis : Pool data from antifungal assays (e.g., against Colletotrichum orbiculare) using random-effects models to account for heterogeneity .

- Experimental Replication : Reproduce key studies under controlled conditions (e.g., fixed humidity/temperature) to isolate confounding factors .

Q. How can interdisciplinary methodologies enhance studies on this compound’s applications in drug discovery?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify the butoxy chain length and test antifungal efficacy via microbroth dilution assays .

- Collaborative Workflows : Integrate synthetic chemistry (e.g., piperidine derivatives ) with computational biology (e.g., molecular docking using AutoDock Vina).

- Ethical Compliance : For in vivo studies, follow protocols for human/animal subject research, including IRB approvals and participant selection criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.